-lambda~5~-phosphane CAS No. 918303-82-9](/img/structure/B12600929.png)
[(3,5-Dimethylphenyl)imino](trimethyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethylphenyl)imino-lambda~5~-phosphane is a chemical compound known for its unique structure and properties. It is a member of the phosphane family, characterized by the presence of a phosphorus atom bonded to three methyl groups and an imino group attached to a 3,5-dimethylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylphenyl)imino-lambda~5~-phosphane typically involves the reaction of 3,5-dimethylphenylamine with trimethylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as toluene or dichloromethane, at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-Dimethylphenyl)imino-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can undergo substitution reactions where the imino group or the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(3,5-Dimethylphenyl)imino-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds
Mécanisme D'action
The mechanism of action of (3,5-Dimethylphenyl)imino-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form coordination bonds with metal ions, influencing various biochemical pathways. Additionally, the imino group can participate in hydrogen bonding and other interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,5-Dimethylphenyl)imino-trimethyl-λ5-phosphane
- N-aryl-2,5-dihydro-2-iminofuran-3-carboxamides
- Tertiary phosphines with different substituents
Uniqueness
(3,5-Dimethylphenyl)imino-lambda~5~-phosphane is unique due to its specific combination of a 3,5-dimethylphenyl ring and a trimethylphosphine moiety. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in catalysis, material science, and medicinal chemistry .
Propriétés
Numéro CAS |
918303-82-9 |
|---|---|
Formule moléculaire |
C11H18NP |
Poids moléculaire |
195.24 g/mol |
Nom IUPAC |
(3,5-dimethylphenyl)imino-trimethyl-λ5-phosphane |
InChI |
InChI=1S/C11H18NP/c1-9-6-10(2)8-11(7-9)12-13(3,4)5/h6-8H,1-5H3 |
Clé InChI |
NFIPEAMIERZQTL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)N=P(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



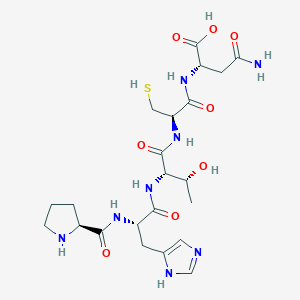
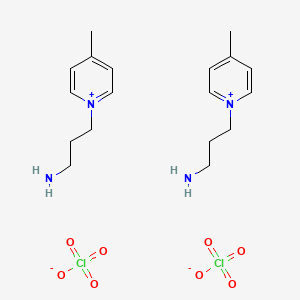
propanedinitrile](/img/structure/B12600860.png)
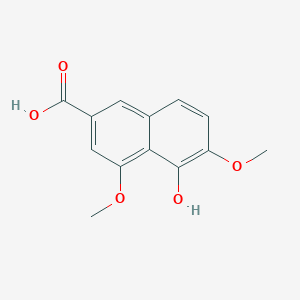
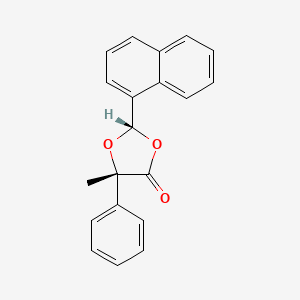
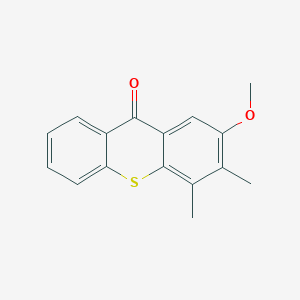
![2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline](/img/structure/B12600882.png)
![N-{3-[(But-2-en-1-yl)oxy]-4-chlorophenyl}pyrimidin-2-amine](/img/structure/B12600890.png)
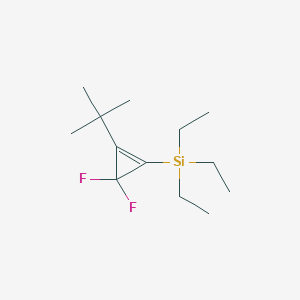
![N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12600915.png)
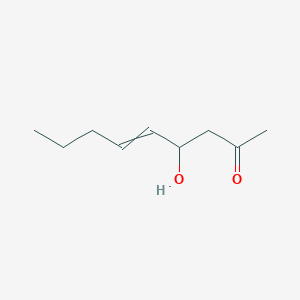

![(4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid](/img/structure/B12600925.png)
